![molecular formula C14H23NO B1488443 (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine CAS No. 1566101-38-9](/img/structure/B1488443.png)
(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine
Übersicht
Beschreibung
(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine, commonly known as MMPMA, is a small organic molecule used in a variety of scientific research applications. It is a derivative of amine and is used as a building block for the synthesis of a range of compounds. MMPMA is a versatile compound with a variety of applications in organic chemistry, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The development of new synthetic routes and characterization of compounds with similar structural features. For example, the synthesis of novel Schiff bases derived from 1,3,4-thiadiazole compounds demonstrates the exploration of chemical reactivity and potential applications in creating compounds with tailored properties for specific applications (Gür et al., 2020).
Biological Activity and Applications
- Investigation into the antifungal effects of derivatives containing similar structural motifs, highlighting the potential for designing new antifungal agents (Jafar et al., 2017).
- The study of the inhibitory action of bipyrazolic type organic compounds towards corrosion, indicating the potential use of related compounds in materials science and corrosion prevention (Chetouani et al., 2005).
Pharmacological Properties
- Research into monoamine oxidase inhibiting activity by compounds with similar functional groups, suggesting potential therapeutic applications in neuropsychiatric disorders (Ferguson & Keller, 1975).
Polymer Science
- The development of hydrophilic-hydrophobic functional thermo-pH responsive terpolymers for applications in bio-separation and biotechnology, demonstrating the versatility of similar compounds in creating responsive materials (Abdelaty, 2021).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-8-6-7-9-13(12)16-5/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYAKTKEUUKMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)
![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)

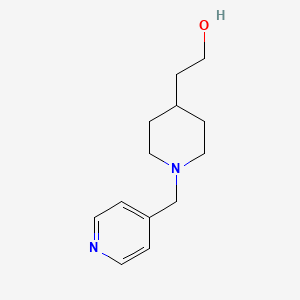
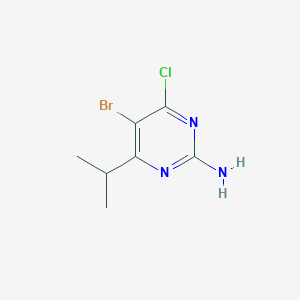

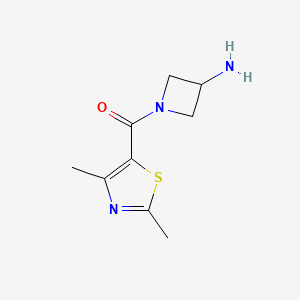
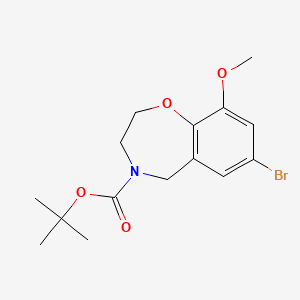
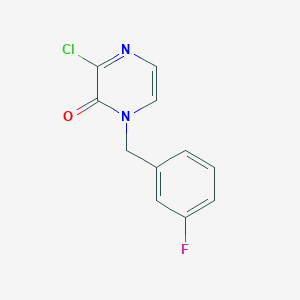

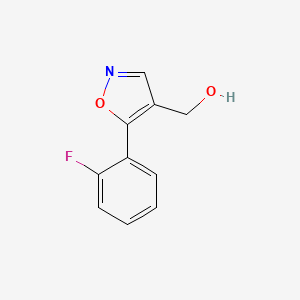
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)
